molecular formula C26H26ClNO2 B11512499 (4-chlorophenyl)[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone

(4-chlorophenyl)[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone

Cat. No.: B11512499
M. Wt: 419.9 g/mol
InChI Key: RTFXUKXUBCSQOZ-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone is an organic compound with a complex structure that includes a quinoline core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the quinoline core is particularly significant, as quinoline derivatives are known for their therapeutic potential in treating various diseases, including malaria and cancer.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-chlorophenyl)[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone apart is its complex structure, which combines multiple functional groups and a quinoline core. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.

Properties

Molecular Formula

C26H26ClNO2

Molecular Weight

419.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(4-methoxyphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]methanone

InChI

InChI=1S/C26H26ClNO2/c1-25(2)17-26(3,19-11-15-21(30-4)16-12-19)22-7-5-6-8-23(22)28(25)24(29)18-9-13-20(27)14-10-18/h5-16H,17H2,1-4H3

InChI Key

RTFXUKXUBCSQOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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